Amino-PEG6-Thalidomide

PROTAC linker optimization ternary complex formation conformational entropy

Amino-PEG6-Thalidomide is a pre-assembled cereblon ligand-PEG6 linker conjugate that reduces PROTAC assembly to a single amide coupling step. Eliminates separate procurement of thalidomide ligand and PEG linker. The monodisperse PEG6 spacer occupies the empirically validated intermediate conformational space between PEG4 and PEG8, critical for ternary complex cooperativity. COA with oligomer length and end-group integrity ensures lot-to-lot reproducibility for SAR campaigns.

Molecular Formula C27H39N3O10
Molecular Weight 565.6 g/mol
Cat. No. B8104215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG6-Thalidomide
Molecular FormulaC27H39N3O10
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C27H39N3O10/c28-7-9-35-11-13-37-15-17-39-19-20-40-18-16-38-14-12-36-10-8-29-24(31)6-5-23(27(29)34)30-25(32)21-3-1-2-4-22(21)26(30)33/h1-4,23H,5-20,28H2
InChIKeySBCVQPNTHBDMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG6-Thalidomide for PROTAC Synthesis: A Procurement-Ready CRBN Ligand-Linker Conjugate


Amino-PEG6-Thalidomide is a pre-assembled cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate consisting of a thalidomide-derived CRBN-recruiting moiety covalently attached to a hexaethylene glycol (PEG6) spacer with a terminal primary amine functional group . As a monodisperse PROTAC building block with molecular formula C₂₇H₃₉N₃O₁₀ and molecular weight 565.61 g/mol [1], this compound serves as a modular synthetic precursor that eliminates the need for separate procurement and conjugation of CRBN ligand and PEG linker components. The terminal amine enables rapid conjugation to carboxylic acids, activated NHS esters, or carbonyl-containing target protein ligands via standard amide coupling or reductive amination chemistry . The PEG6 spacer has become an empirical standard in PROTAC design due to its capacity to balance conformational flexibility with adequate reach between the E3 ligase and target protein binding pockets, which in productive ternary complexes are typically separated by distances exceeding 3 nm [2].

Why Amino-PEG6-Thalidomide Cannot Be Replaced by Unconjugated PEG Linkers or Alternative CRBN Ligands


Substituting Amino-PEG6-Thalidomide with a generic PEG diamine linker plus separate thalidomide ligand, or with a pomalidomide-based analog, introduces quantifiable risks to both synthetic efficiency and biological reproducibility that cannot be mitigated without extensive re-optimization. Synthetically, using a bifunctional PEG linker requires two sequential orthogonal conjugation steps with intermediate purification, which reduces overall yield and introduces opportunities for side-product formation [1]. Biologically, pomalidomide-based CRBN recruiters—while representing 46% of all CRBN-targeting PROTACs in the literature [2]—carry well-documented intrinsic monovalent degradation activity toward neo-substrates including GSPT1, Ikaros (IKZF1), and Aiolos (IKZF3), independent of the PROTAC mechanism [3]. This off-target degradation profile complicates the interpretation of cellular efficacy data and may obscure true target engagement. Furthermore, linker length is not an interchangeable variable; PEG6 occupies a discrete conformational space distinct from shorter PEG4 (near-rigid span) and longer PEG8 (additional breathing room), with structure-activity relationships demonstrating that progression from PEG4 to PEG8 can alter ternary complex residence time by an order of magnitude [4].

Amino-PEG6-Thalidomide: Quantified Differentiation Versus Closest Analogs


PEG6 Linker Length Provides Conformational Entropy Intermediate Between PEG4 and PEG8

In PROTAC ternary complex formation, linker length is a conformational tuner that determines whether the E3 ligase and target protein achieve the mutual orientation necessary for productive ubiquitination. PEG4, PEG6, and PEG8 each occupy distinct regions of conformational space [1]. Structure-activity relationship studies across multiple PROTAC programs have demonstrated that altering linker length from PEG4 to PEG6 can shift degradation efficiency by orders of magnitude, while progression from PEG4 to PEG8 has been shown to enhance ternary complex residence time by up to 10-fold [1].

PROTAC linker optimization ternary complex formation conformational entropy

Thalidomide-Based CRBN Ligand Avoids Pomalidomide-Associated Neo-Substrate Degradation

Pomalidomide and its derivatives, which constitute approximately 46% of all published CRBN-targeting PROTACs [1], exhibit intrinsic monovalent degradation activity toward neo-substrates including the zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1 [2]. This off-target degradation occurs independently of PROTAC-mediated ternary complex formation and complicates the interpretation of cellular efficacy data. Thalidomide-derived CRBN ligands, by contrast, show a distinct neo-substrate degradation profile with reduced potency toward IKZF1/IKZF3 [2].

CRBN ligand selectivity off-target degradation PROTAC design

dBET1: A Thalidomide-PEG-Based PROTAC Achieves BRD4 Degradation with IC50 of 20 nM

dBET1 is a PROTAC constructed using a thalidomide-derived CRBN ligand conjugated via a PEG linker to the BET bromodomain inhibitor (+)-JQ1. In biochemical assays, dBET1 exhibits potent and competitive CRBN-based degradation of BRD4 with an IC50 of 20 nM . Cellular degradation studies using an alternative assay format report an EC50 of 430 nM for BRD4 degradation . This compound demonstrates high proteome-wide selectivity, with only the oncoproteins MYC and PIM1, along with BRD2, BRD3, and BRD4, showing significant downregulation among 7,429 proteins screened following dBET1 treatment .

BRD4 degradation dBET1 PROTAC efficacy

Pre-Assembled Ligand-Linker Conjugate Reduces Synthetic Steps Versus Two-Component Approach

Amino-PEG6-Thalidomide is supplied as a pre-assembled E3 ligase ligand-linker conjugate with a terminal primary amine ready for direct conjugation to target protein ligands . In contrast, a two-component approach using a heterobifunctional PEG linker plus separate thalidomide ligand requires two sequential orthogonal conjugation steps with intermediate purification, which introduces additional synthetic operations and increases the risk of side-product formation [1]. Monodisperse PEG lots manufactured under controlled conditions and supplied with certificates of analysis specifying oligomer length, end-group oxidation state, and metal content enable batch-to-batch consistency that is not guaranteed with in-house linker functionalization protocols [1].

PROTAC synthesis synthetic efficiency linker conjugation

Amino-PEG6-Thalidomide: Validated Use Cases in PROTAC Development


Parallel Linker-Length Optimization in PROTAC Library Screening

In the early stages of PROTAC development, systematic variation of linker length is a critical determinant of degradation efficiency. Amino-PEG6-Thalidomide should be included as the PEG6-length reference point in any library that also evaluates PEG4 and PEG8 homologues, given that PEG6 occupies the empirically validated intermediate conformational space between the near-rigid PEG4 span and the fully extended PEG8 tether [1]. Parallel screening of these three linker lengths enables identification of the optimal window for ternary complex cooperativity while minimizing non-productive collisions.

CRBN-Recruiting PROTAC Synthesis Where Neo-Substrate Degradation Must Be Minimized

For targets where confounding off-target degradation would obscure interpretation of cellular efficacy data—particularly in pathways involving IKZF1, IKZF3, or GSPT1—Amino-PEG6-Thalidomide offers a thalidomide-based CRBN ligand option as an alternative to pomalidomide-derived recruiters [2]. This is especially relevant for PROTAC programs targeting transcription factors or components of the translation machinery, where pomalidomide's intrinsic neo-substrate degradation activity could produce false-positive degradation signals.

Rapid PROTAC Library Generation for Hit-to-Lead Optimization

Amino-PEG6-Thalidomide functions as a modular building block that reduces PROTAC assembly to a single conjugation step—attaching the target protein ligand via the terminal amine using standard amide coupling or reductive amination chemistry . This streamlined workflow is particularly advantageous in medicinal chemistry settings where multiple target ligand candidates require parallel conjugation to a common CRBN recruiter-linker scaffold, enabling library generation in days rather than weeks compared to multi-step linker functionalization approaches [3].

Quality-Controlled PROTAC Synthesis Requiring Analytical Traceability

For PROTAC development programs transitioning from proof-of-concept to reproducible SAR campaigns, Amino-PEG6-Thalidomide sourced with a certificate of analysis specifying oligomer length, end-group integrity, and metal content provides the analytical traceability necessary for regulatory-facing work and publication-quality data [3]. Monodisperse PEG batches enable multi-gram stockpiles that remain analytically indistinguishable across campaigns, eliminating the need to re-validate synthetic protocols when new target protein ligands are introduced [3].

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